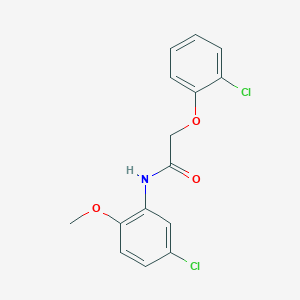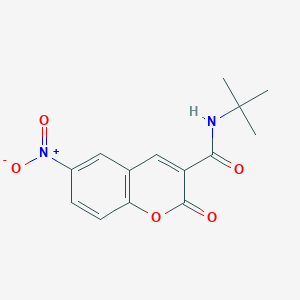![molecular formula C17H16N2OS B5867711 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTAP and has a molecular formula of C16H15N2OS.
作用機序
The mechanism of action of DTTAP is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth. DTTAP has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, DTTAP has been found to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
DTTAP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. DTTAP has also been found to scavenge free radicals, which may contribute to its antioxidant properties. Additionally, DTTAP has been found to have a low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using DTTAP in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using DTTAP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of DTTAP. One direction is the further investigation of its anti-cancer properties and its potential use in cancer treatment. Another direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DTTAP and its biochemical and physiological effects. Finally, the development of more efficient synthesis methods for DTTAP may also be a future direction for research.
Conclusion:
In conclusion, 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties. DTTAP has a low toxicity profile, which makes it a promising candidate for further research. However, its limited solubility in water may be a limitation in certain experiments. Further research is needed to fully understand the mechanism of action of DTTAP and its potential applications in various fields of scientific research.
合成法
The synthesis of 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and results in the formation of DTTAP with a high yield.
科学的研究の応用
DTTAP has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. DTTAP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DTTAP has been studied for its antioxidant properties and has been found to scavenge free radicals.
特性
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15(12(2)8-11)16-10-21-17(19-16)18-13-4-3-5-14(20)9-13/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVJUUTXOEDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)